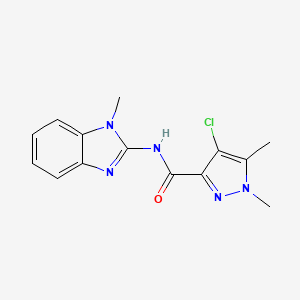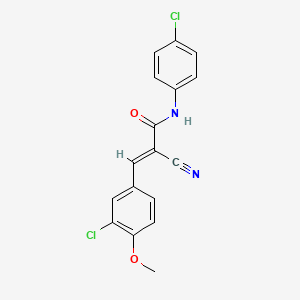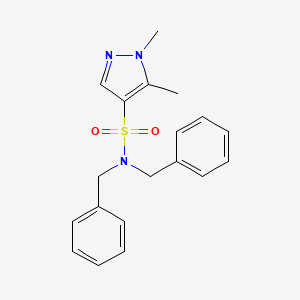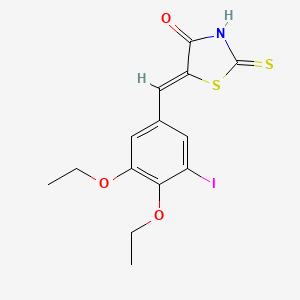![molecular formula C16H11N3O6 B10894067 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10894067.png)
5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
The synthesis of 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde with barbituric acid under acidic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of carboxylic acids, while reduction can yield amines .
Wissenschaftliche Forschungsanwendungen
5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Compared to these compounds, 5-{[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of both nitro and methyl groups, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H11N3O6 |
|---|---|
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11N3O6/c1-8-2-3-9(6-12(8)19(23)24)13-5-4-10(25-13)7-11-14(20)17-16(22)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,22) |
InChI-Schlüssel |
OHPXEFMTINCSME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(2,4-dinitrophenoxy)phenyl] sulfone](/img/structure/B10893985.png)
![methyl 1-{[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10893999.png)




![12-(5-bromothiophen-2-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10894027.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B10894044.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894047.png)
![4-chloro-1-methyl-N'-[(2Z)-4-methylpentan-2-ylidene]-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B10894048.png)
![2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoic acid](/img/structure/B10894054.png)

![4-({(E)-[2-(difluoromethoxy)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894062.png)
